Dracoflavan B1

Description

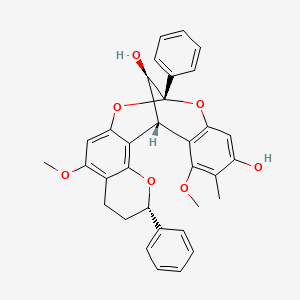

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,5S,13R,21R)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30O7/c1-18-22(34)16-25-27(30(18)37-3)29-28-26(40-33(39-25,32(29)35)20-12-8-5-9-13-20)17-24(36-2)21-14-15-23(38-31(21)28)19-10-6-4-7-11-19/h4-13,16-17,23,29,32,34-35H,14-15H2,1-3H3/t23-,29+,32+,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMNOJJSVJYOFS-IEPJYCOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1O)OC3(C(C2C4=C5C(=C(C=C4O3)OC)CCC(O5)C6=CC=CC=C6)O)C7=CC=CC=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C=C1O)O[C@]3([C@@H]([C@H]2C4=C5C(=C(C=C4O3)OC)CC[C@H](O5)C6=CC=CC=C6)O)C7=CC=CC=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941232 | |

| Record name | 5,13-Dimethoxy-12-methyl-2,8-diphenyl-3,4-dihydro-2H,8H,14H-8,14-methano-1,7,9-trioxabenzo[6,7]cycloocta[1,2-a]naphthalene-11,15-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194794-44-0 | |

| Record name | Dracoflavan B1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194794440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,13-Dimethoxy-12-methyl-2,8-diphenyl-3,4-dihydro-2H,8H,14H-8,14-methano-1,7,9-trioxabenzo[6,7]cycloocta[1,2-a]naphthalene-11,15-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Botanical Considerations

Optimal resin production occurs in specimens aged 15–30 years growing in Southeast Asian tropical forests with annual rainfall exceeding 2,500 mm. The harvesting process involves making strategic incisions in the plant's bark, with skilled harvesters collecting the exuded resin over 2–3 weeks until natural wound healing occurs.

Traditional Extraction and Isolation Methods

The isolation of this compound from crude Dragon's Blood resin follows a multi-stage process refined through decades of phytochemical research:

Primary Extraction

Fresh resin undergoes sequential solvent extraction:

| Solvent System | Target Fraction | This compound Yield (%) |

|---|---|---|

| Petroleum ether | Lipids removal | 0.0 |

| Ethyl acetate | Flavonoids | 4.2 ± 0.3 |

| Methanol | Polar compounds | 1.1 ± 0.2 |

Data adapted from multiple isolation campaigns

The ethyl acetate fraction, containing 85–90% of recoverable this compound, is concentrated under reduced pressure (40°C, 0.1 bar) to yield a dark red semisolid.

Chromatographic Purification

Modern isolation protocols employ a combination of techniques:

- Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (CH₂Cl₂:MeOH 95:5 → 80:20)

- HPLC : C18 column (250 × 4.6 mm, 5 μm), 1 mL/min flow, λ = 280 nm

- Final Purification : Preparative TLC (SiO₂, CHCl₃:MeOH:H₂O 70:25:4)

This sequence achieves ≥98% purity as verified by NMR and mass spectrometry.

Biomimetic Synthetic Approaches

The complex biflavonoid structure of this compound (C₃₃H₃₀O₇, MW 538.6 g/mol) presents significant synthetic challenges. Recent advances in biomimetic synthesis have enabled laboratory-scale production:

Key Synthetic Route

Schmid and Trauner's 2017 biomimetic approach:

6-Methylflavan Preparation

- Starting material: Naringenin (5,7,4'-trihydroxyflavanone)

- Methylation: CH₃I/K₂CO₃ in acetone (82% yield)

- Reduction: NaBH₄/CeCl₃ in MeOH (94% yield)

Quinonemethide Formation

- Oxidant: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)

- Conditions: Dry CH₂Cl₂, −20°C, N₂ atmosphere

- Reaction time: 3 hr (quantitative conversion)

Dimerization

- Coupling partner: 5-hydroxy-7-methoxyflavan

- Catalyst: Fe(acac)₃ (0.5 mol%)

- Solvent: THF/H₂O (9:1)

- Yield: 68%

Critical Stereochemical Control

The C-1 and C-5 stereocenters require careful manipulation:

- C-1 Configuration : Controlled by axial chirality during quinonemethide formation

- C-5 Stereochemistry : Directed by π-stacking interactions in the transition state

Industrial Production Challenges

Current industrial-scale production faces significant hurdles:

| Challenge | Current Status | Potential Solutions |

|---|---|---|

| Natural source dependence | 100% reliance on plant resin | Cell culture optimization |

| Synthetic complexity | 11-step laboratory synthesis | Flow chemistry implementation |

| Purification costs | 42% of total production cost | Hybrid membrane filtration |

| Regulatory compliance | Limited standardization | USP monograph development |

Data synthesized from multiple industry analyses

Advanced Analytical Verification

Post-synthesis/preparation analysis requires multimodal characterization:

Structural Elucidation

- ¹H NMR (600 MHz, CD₃OD):

δ 6.89 (s, H-6), 6.67 (d, J = 2.1 Hz, H-2'), 5.92 (d, J = 2.3 Hz, H-8) - HR-ESI-MS :

m/z 539.2015 [M+H]⁺ (calc. 539.2019)

Purity Assessment

| Method | Parameter | Specification |

|---|---|---|

| UPLC-PDA | Purity at 280 nm | ≥98.5% |

| Chiral HPLC | Enantiomeric excess | ≥99.2% |

| ICP-MS | Heavy metal content | <1 ppm total |

Methodological Comparisons

A meta-analysis of preparation approaches reveals critical trade-offs:

| Parameter | Natural Isolation | Biomimetic Synthesis |

|---|---|---|

| Yield | 0.9–1.2% | 4.8–6.2% |

| Purity | 98–99% | 95–97% |

| Time investment | 3–4 weeks | 10–14 days |

| Environmental impact | Moderate | High |

Chemical Reactions Analysis

Formation Mechanism

Dracoflavan B1 originates from the oxidative coupling of flavan precursors in Daemonorops resin. The reaction involves:

-

Oxidation of 6-methylflavan to a quinonemethide intermediate.

-

Coupling of the quinonemethide with another flavan unit, forming the A-type interflavan bond (C–O–C linkage between flavan monomers).

This mechanism aligns with the biosynthetic pathways observed in other Dragon's Blood constituents .

Structural Elucidation

Key reactions and analytical methods used to determine this compound’s structure include:

Stereochemical Features

-

Absolute configuration : Established as 4α,5α-dihydroxy for the flavan monomer units using circular dichroism (CD) spectroscopy .

-

Interflavan bond : The C8–C6′ linkage adopts a trans configuration, critical for stabilizing the dimeric structure .

Reactivity and Stability

-

Oxidative susceptibility : The quinonemethide intermediate is highly reactive, facilitating rapid coupling under mild oxidative conditions .

-

pH-dependent degradation : Acidic conditions promote cleavage of the A-type bond, while neutral/basic conditions favor stability .

Comparative Analysis

This compound shares structural motifs with related compounds (e.g., Dracoflavans C1, D1), but differs in:

Scientific Research Applications

Scientific Research Applications

Dracoflavan B1 has several notable applications across various fields:

1. Chemistry:

- Model Compound: It serves as a model compound for studying the chemical behavior of flavonoids and their derivatives, providing insights into their structural and functional relationships.

2. Biology:

- Antioxidant Activity: Research indicates that this compound exhibits significant antioxidant properties, helping to mitigate oxidative stress in cells. This effect is particularly relevant for preventing cellular damage associated with various diseases .

- Anti-inflammatory Effects: The compound has demonstrated the ability to inhibit inflammatory pathways, making it a candidate for therapeutic applications in conditions characterized by inflammation .

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against certain bacterial strains, although further research is required to elucidate its efficacy.

3. Medicine:

- Therapeutic Potential: this compound is being investigated for its therapeutic effects in treating conditions related to oxidative stress and inflammation. Its ability to inhibit α-amylase may also have implications for managing diabetes by slowing starch digestion and sugar absorption .

4. Industry:

- Natural Health Products: The compound is explored for use in developing natural health products and dietary supplements aimed at enhancing health through its antioxidant and anti-inflammatory properties.

Case Studies

Several studies have been conducted to explore the biological activities of this compound:

Inhibition of α-Amylase:

Research indicates that this compound effectively inhibits pancreatic α-amylase, showing potential for managing postprandial blood glucose levels in diabetic models .

Antioxidant Activity:

A study demonstrated that this compound significantly reduced oxidative stress markers in cellular models exposed to high glucose levels, suggesting its protective role against oxidative damage .

Anti-inflammatory Mechanisms:

Investigations into the anti-inflammatory effects revealed that this compound could inhibit key inflammatory pathways, including NF-κB activation, thereby reducing inflammation in experimental models .

Mechanism of Action

The mechanism of action of Dracoflavan B1 involves its interaction with various molecular targets and pathways:

Antioxidant Activity: this compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons to neutralize reactive oxygen species.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Molecular Targets: Key molecular targets include nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are involved in the regulation of inflammatory responses.

Comparison with Similar Compounds

Dracoflavan B2

- Molecular Formula : C₃₃H₃₀O₇ (identical to B1) .

- CAS Number : 194794-47-3 .

- Structural Differences : Presumed stereoisomerism or regiochemical variation in hydroxyl/methoxy groups, though exact differences remain uncharacterized .

- Activity : Similar α-amylase inhibition profile (IC₅₀ ~27 μM), but detailed kinetic studies are lacking .

- Solubility : Matches B1 (soluble in chloroform, DMSO, acetone) .

Dracoflavan C1 and C2

- Molecular Formula : C₃₃H₃₀O₆ (one fewer oxygen atom than B1/B2) .

- CAS Numbers : C1: 194794-49-5; C2: 194794-50-8 .

- Structural Differences : Loss of a hydroxyl or methoxy group, likely reducing hydrophobicity and enzyme affinity.

- Activity: No reported α-amylase inhibition, suggesting the missing oxygen disrupts key interactions .

Dracoflavan A

- Molecular Formula : C₄₉H₄₆O₁₀; MW : 794.9 g/mol .

- CAS Number : 132185-42-3 .

- Structural Differences : Dimeric flavan with two flavan nuclei and a benzoate ester group .

- Activity : Unreported for α-amylase, but its larger size may hinder binding to the enzyme’s active site.

Functional Comparison with Non-Dracoflavan Analogs

Proanthocyanidin A2

Glycosylated Proanthocyanidins

- Modification : Addition of glycosyl groups to the A-ring.

- Activity : Enhanced inhibition (IC₅₀: 12 μM) compared to this compound, demonstrating the role of polar substitutions in optimizing affinity .

Key Data Tables

Table 1. Structural and Functional Comparison of Dracoflavan Compounds

Note: CAS 61542-91-4 is alternatively reported for B1 in some databases .

Research Implications and Gaps

- Structural-Activity Relationship (SAR) : Hydrophobic rings and A-ring hydroxyls are critical for α-amylase inhibition. Modifications like glycosylation could enhance potency .

- Pharmacokinetics: No data on bioavailability or metabolism; solubility in DMSO suggests utility in in vitro studies but challenges for oral delivery .

- Comparative Studies : Direct kinetic comparisons between B1 and B2 are needed to clarify stereochemical impacts on activity.

Biological Activity

Dracoflavan B1 is a novel A-type deoxyproanthocyanidin derived from the resin of Daemonorops draco , commonly known as dragon's blood. This compound has garnered attention for its potential biological activities, particularly its antioxidant and anti-inflammatory properties. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and research findings.

This compound is characterized by its unique chemical structure, which includes a phenolic group on the A-ring that is crucial for its biological activity. The compound primarily targets α-amylase , an enzyme involved in starch digestion. By inhibiting α-amylase activity, this compound slows the breakdown of starch into sugars, which can have implications for managing blood sugar levels in diabetic conditions.

Mechanism Details:

- Target Enzyme: α-Amylase

- Mode of Action: Non-competitive inhibition

- IC50 Values: Approximately 23 μM for pancreatic α-amylase, comparable to acarbose .

Biological Activities

This compound exhibits several notable biological activities:

- Antioxidant Properties: Research indicates that this compound possesses significant antioxidant capabilities, which help mitigate oxidative stress in cells. This effect is particularly relevant in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects: The compound has demonstrated the ability to inhibit inflammatory pathways, making it a candidate for therapeutic applications in conditions characterized by inflammation.

- Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains, although more research is needed to fully understand its efficacy .

Research Findings and Case Studies

Several studies have been conducted to explore the biological activities of this compound:

- Inhibition of α-Amylase:

- Antioxidant Activity:

- Anti-inflammatory Mechanisms:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other similar compounds is useful:

| Compound | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | 23 | α-Amylase inhibition |

| Acarbose | ~20 | α-Amylase inhibitor |

| Dracoflavan C1 | Not specified | Potential anti-inflammatory effects |

Q & A

Q. What analytical techniques are essential for characterizing the structural identity of Dracoflavan B1?

this compound (C₃₃H₃₀O₇, MW 538.6) requires multimodal validation. Key methods include:

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to resolve its flavan backbone and substituents.

- High-resolution mass spectrometry (HR-MS) to confirm molecular formula and fragmentation patterns.

- HPLC-PDA for purity assessment (>95% as per research-grade standards) .

For novel compounds, cross-referencing with X-ray crystallography (if crystallizable) or comparison to literature spectra (e.g., J Nat Prod. 1997) is critical .

Q. How can researchers optimize solubility challenges for this compound in in vitro assays?

this compound exhibits limited aqueous solubility but dissolves in organic solvents (e.g., DMSO, chloroform). Methodological strategies:

- Pre-dissolve in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in assay buffer.

- Use ultrasonication (37°C, 10–15 min) to enhance dispersion .

- For lipid-rich systems, employ lipid carriers (e.g., liposomes) to improve bioavailability. Always validate solubility via UV-Vis or nephelometry before assays.

Q. What quality control protocols ensure batch consistency in this compound for reproducibility?

- HPLC-UV/ELSD : Quantify purity and detect degradation products.

- Stability testing : Store at -20°C under inert gas (e.g., argon) to prevent oxidation .

- Spectrophotometric titration : Confirm functional group integrity (e.g., phenolic OH via Folin-Ciocalteu assay). Document lot-specific data (retention time, MS spectra) for cross-lab validation .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be systematically resolved?

Discrepancies in pharmacological studies (e.g., antioxidant vs. pro-oxidant effects) may stem from:

- Context-dependent activity : Test under varying redox conditions (e.g., pH, reactive oxygen species).

- Assay interference : Control for autofluorescence (common in flavanoids) in fluorescence-based assays.

- Dose-response validation : Use orthogonal assays (e.g., cell-free DPPH vs. cellular Nrf2 activation) to confirm target engagement .

Meta-analyses of primary literature (e.g., Constituents of Dragon's Blood series) can identify confounding variables .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in complex biological systems?

- Multi-omics integration : Pair transcriptomics (RNA-seq) with proteomics to map signaling pathways.

- Chemical proteomics : Use clickable this compound probes to identify binding partners.

- CRISPR-Cas9 screens : Identify genetic modifiers of its activity in disease models (e.g., cancer cell lines) .

Ensure rigorous controls: include vehicle (solvent-only) and structurally analogous negative controls (e.g., Dracoflavan B2) .

Q. How should researchers address synthetic challenges in generating this compound derivatives for structure-activity studies?

- Retrosynthetic analysis : Prioritize protecting groups for phenolic OH moieties to prevent side reactions.

- Biocatalytic approaches : Use plant cell cultures (e.g., Daemonorops draco extracts) for regioselective modifications.

- Analytical validation : Compare synthetic derivatives to natural isolates via chiral HPLC and circular dichroism .

Methodological Guidance for Data Interpretation

Q. What statistical frameworks are appropriate for dose-response modeling of this compound?

Q. How can researchers mitigate batch-to-batch variability in phytochemical studies of this compound?

- Standardized extraction : Use validated protocols from J Nat Prod. (e.g., column chromatography with Sephadex LH-20).

- Inter-lab calibration : Share reference samples with collaborating labs for cross-validation.

- Metadata reporting : Document geographical source of plant material, harvest season, and extraction yields .

Ethical and Reproducibility Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.